

BAY 38-7271: A Technical Overview of a Potent Cannabinoid Receptor Agonist

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Compound of Interest		
Compound Name:	BAY 38-7271	
Cat. No.:	B1667812	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 38-7271 is a potent, synthetic cannabinoid receptor agonist that has demonstrated significant therapeutic potential in preclinical research, particularly in the context of neuroprotection. Developed by Bayer AG, this diarylether sulfonylester has been a subject of interest for its high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **BAY 38-7271**, based on publicly available data.

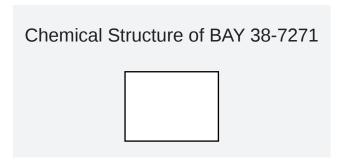
Chemical Structure and Properties

BAY 38-7271, with the IUPAC name (–)-(R)-3-(2-Hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluorobutyl-1-sulfonate, is a structurally complex small molecule. Its chemical identity is well-defined by its CAS number, molecular formula, and other identifiers.



Property	Value	Source
IUPAC Name	(−)-(R)-3-(2- Hydroxymethylindanyl-4- oxy)phenyl-4,4,4-trifluorobutyl- 1-sulfonate	[1]
CAS Number	212188-60-8	[1]
Chemical Formula	C20H21F3O5S	[1]
Molar Mass	430.44 g⋅mol ⁻¹	[1]
SMILES	FC(F)(F)CCCS(=O)(=O)Oc химическая формулас(Oc1cccc2c1C INVALID-LINKCO)c3	[1]

Below is a two-dimensional representation of the chemical structure of **BAY 38-7271**.



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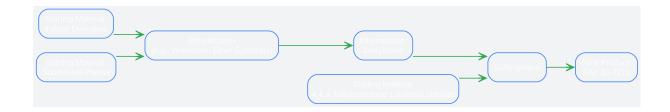
Chemical Structure of BAY 38-7271

Synthesis

Detailed, step-by-step synthesis protocols for **BAY 38-7271** are not readily available in the public domain. The compound was originally synthesized by Wayne E. Kenney and developed by Bayer AG. While numerous publications discuss its pharmacological properties, the specific experimental procedures for its preparation have not been disclosed in the reviewed literature.



A generalized synthetic approach for diarylether sulfonate compounds, such as **BAY 38-7271**, would likely involve a multi-step process. A hypothetical workflow is presented below to illustrate the potential key transformations.



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Hypothetical Synthesis Workflow for a Diarylether Sulfonate

Disclaimer: This diagram represents a generalized and hypothetical synthesis route and does not reflect the actual, verified synthesis protocol for **BAY 38-7271**.

Biological Activity and Experimental Data

BAY 38-7271 is a potent agonist at both CB1 and CB2 receptors, with high binding affinity. The following table summarizes the reported in vitro binding affinities.

Receptor	K _i (nM)	Source
Human CB1	2.91	[1]
Human CB2	4.24	[1]

Experimental Protocols

While specific synthesis details are unavailable, pharmacological studies have employed various in vitro and in vivo assays to characterize the activity of **BAY 38-7271**. A key publication by Mauler F, et al. in the Journal of Pharmacology and Experimental Therapeutics (2002) details some of these experimental methods.

Receptor Binding Assays:







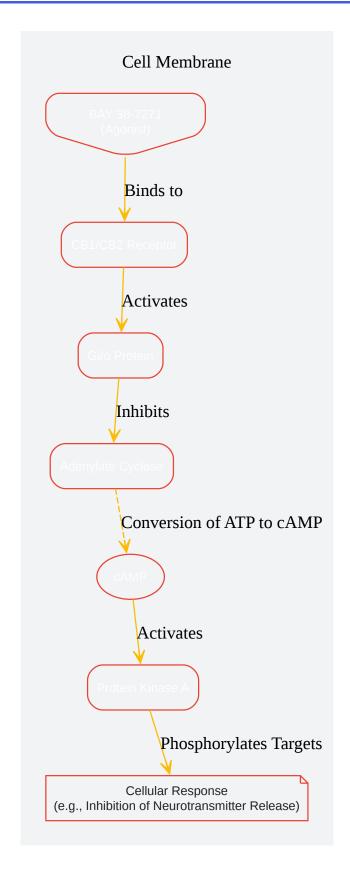
- Objective: To determine the binding affinity of **BAY 38-7271** to cannabinoid receptors.
- Methodology: Radioligand binding assays were performed using membranes from cells expressing human CB1 and CB2 receptors. The displacement of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) by increasing concentrations of BAY 38-7271 was measured. The inhibitor constant (K_i) was then calculated from the IC₅₀ values.

Functional Assays (e.g., [35S]GTPyS Binding):

- Objective: To determine the functional activity (agonism/antagonism) of BAY 38-7271 at cannabinoid receptors.
- Methodology: The binding of [35S]GTPyS to G-protein coupled receptors upon agonist stimulation was measured in cell membranes expressing CB1 or CB2 receptors. An increase in [35S]GTPyS binding in the presence of BAY 38-7271 indicates agonist activity.

The signaling pathway for cannabinoid receptor activation, which is relevant to the functional assays performed on **BAY 38-7271**, is depicted below.





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Cannabinoid Receptor Signaling Pathway



Conclusion

BAY 38-7271 is a well-characterized cannabinoid receptor agonist with high affinity and potency. Its unique chemical structure and significant neuroprotective effects observed in preclinical models make it a valuable tool for cannabinoid research. While detailed synthesis protocols are not publicly available, the existing pharmacological data provide a strong foundation for its use in scientific investigation. Further research and potential disclosure of its synthetic route would be beneficial for the scientific community to fully explore the therapeutic potential of this and related compounds.

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References

- 1. researchgate.net [researchgate.net]
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